molecular formula C14H11ClN2O5 B12586077 Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro- CAS No. 646989-33-5

Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro-

Cat. No.: B12586077
CAS No.: 646989-33-5
M. Wt: 322.70 g/mol
InChI Key: IWDHVHNNXBHUEG-UHFFFAOYSA-N
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Description

Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro- is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a benzamide core substituted with chloro, methoxy, hydroxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 2-chloro-5-methoxybenzamide followed by hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for hydroxylation. The purification of the final product is usually achieved through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its diverse functional groups that can interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The chloro and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxy group can participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-(2-chloro-5-methoxyphenyl)-2-iodo-: Similar structure but with an iodine atom instead of a nitro group.

    Benzamide, N-(2-chloro-5-methoxyphenyl)-2-methyl-: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Benzamide, N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitro- is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

646989-33-5

Molecular Formula

C14H11ClN2O5

Molecular Weight

322.70 g/mol

IUPAC Name

N-(2-chloro-5-methoxyphenyl)-2-hydroxy-3-nitrobenzamide

InChI

InChI=1S/C14H11ClN2O5/c1-22-8-5-6-10(15)11(7-8)16-14(19)9-3-2-4-12(13(9)18)17(20)21/h2-7,18H,1H3,(H,16,19)

InChI Key

IWDHVHNNXBHUEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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